molecular formula C14H16BrNO2 B3096324 1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester CAS No. 127956-25-6

1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester

Cat. No.: B3096324
CAS No.: 127956-25-6
M. Wt: 310.19 g/mol
InChI Key: PFUSKZCXUUIMNV-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester: is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a bromomethyl group at the 6-position of the indole ring and a tert-butyl ester group at the carboxylic acid position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester typically involves the following steps:

    Bromination: The starting material, 1H-indole-1-carboxylic acid, is brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The brominated intermediate is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products:

    Substitution: Substituted indole derivatives.

    Oxidation: Carbonyl compounds.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester is primarily based on its ability to undergo substitution reactions. The bromomethyl group is a reactive site that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

    1H-Indole-1-carboxylic acid, 6-methyl-, 1,1-dimethylethyl ester: Lacks the bromine atom, making it less reactive in substitution reactions.

    1H-Indole-1-carboxylic acid, 6-chloromethyl-, 1,1-dimethylethyl ester: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.

Uniqueness: 1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester is unique due to the presence of the bromomethyl group, which enhances its reactivity in substitution reactions. This makes it a versatile intermediate in the synthesis of various organic compounds.

Properties

IUPAC Name

tert-butyl 6-(bromomethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUSKZCXUUIMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127956-25-6
Record name tert-butyl 6-(bromomethyl)-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester
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1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester
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1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester
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1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester
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1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester
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1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester

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